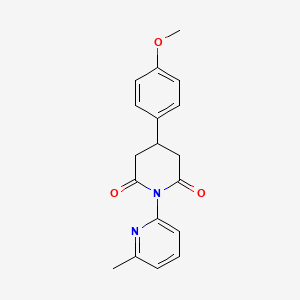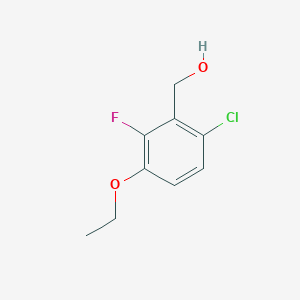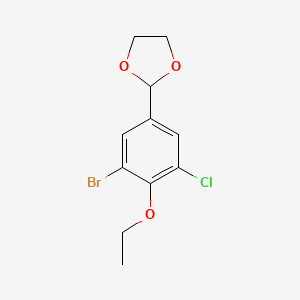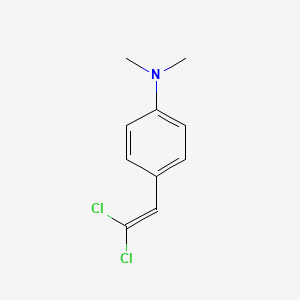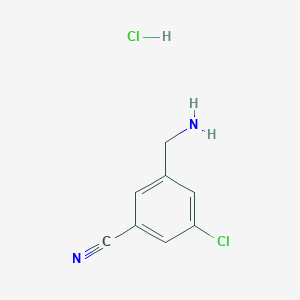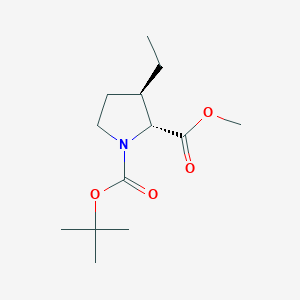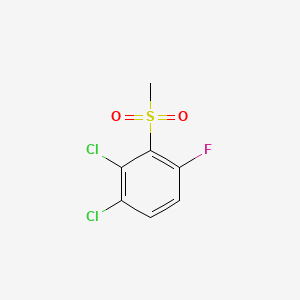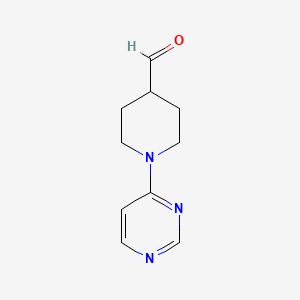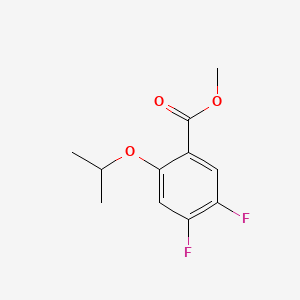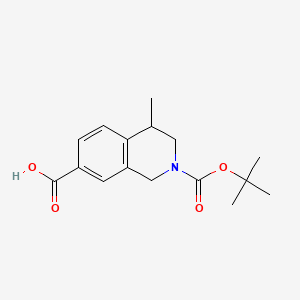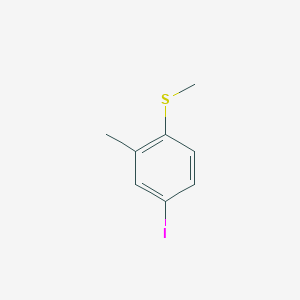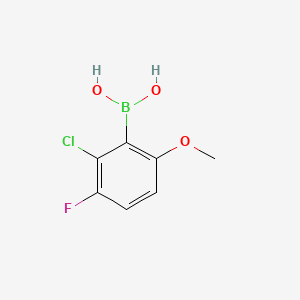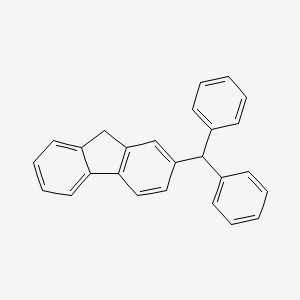
2-(Diphenylmethyl)-9h-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylmethyl)-9h-fluorene is an organic compound that features a fluorene backbone substituted with a diphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethyl)-9h-fluorene typically involves the Friedel-Crafts alkylation of fluorene with diphenylmethane. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{Fluorene} + \text{Diphenylmethane} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactors allows for better control over reaction conditions, leading to higher purity and reduced by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where reagents such as sodium amide (NaNH2) or organolithium compounds are used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, LiAlH4, hydrogen gas.
Substitution: NaNH2, organolithium reagents, aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives (e.g., alcohols).
Substitution: Substituted fluorene derivatives.
科学研究应用
2-(Diphenylmethyl)-9h-fluorene has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 2-(Diphenylmethyl)-9h-fluorene largely depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Diphenylmethane: Shares the diphenylmethyl group but lacks the fluorene backbone.
Fluorene: The parent compound without the diphenylmethyl substitution.
Benzhydryl derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness: 2-(Diphenylmethyl)-9h-fluorene is unique due to the combination of the fluorene backbone and the diphenylmethyl group, which imparts distinct photophysical and chemical properties. This combination makes it particularly useful in applications requiring specific electronic and structural characteristics.
属性
CAS 编号 |
2116-18-9 |
|---|---|
分子式 |
C26H20 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-benzhydryl-9H-fluorene |
InChI |
InChI=1S/C26H20/c1-3-9-19(10-4-1)26(20-11-5-2-6-12-20)22-15-16-25-23(18-22)17-21-13-7-8-14-24(21)25/h1-16,18,26H,17H2 |
InChI 键 |
JUBUISNZXUSURY-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)
